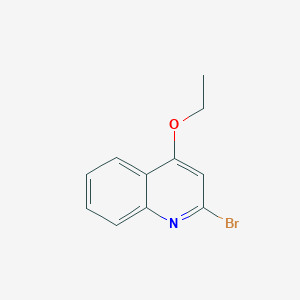![molecular formula C9H13BO4 B3261065 [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid CAS No. 338454-42-5](/img/structure/B3261065.png)
[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid
Descripción general
Descripción
“[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 1-Bromo-3-(methoxymethyl)benzene . It’s also used in Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and highly effective synthesis using palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water .Molecular Structure Analysis
The molecular formula of “this compound” is C9H13BO4 . The average mass is 196.008 Da and the monoisotopic mass is 196.090683 Da .Chemical Reactions Analysis
“this compound” is used in various chemical reactions. It’s used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation .Aplicaciones Científicas De Investigación
Synthetic Intermediates and Building Blocks
Boronic acids, including derivatives similar to [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid, serve as synthetic intermediates and building blocks in organic chemistry. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of additional functional groups, such as aminophosphonic acid, into boronic acid structures offers new opportunities for application in medicine, agriculture, and industrial chemistry due to their multifunctional nature (R. Zhang et al., 2017).
Formation of Cationic Rhodium Complexes
In the formation of cationic rhodium complexes with new tetraarylpentaborates, this compound reacts with aryloxorhodium complexes. This process results in compounds with significant potential for further chemical transformations, highlighting the role of boronic acids in complex inorganic chemistry (Y. Nishihara et al., 2002).
Fluorescence Quenching Studies
Boronic acid derivatives, including those structurally related to this compound, have been studied for their fluorescence quenching properties in the presence of aniline in alcohols. These studies are critical for understanding the photophysical behavior of boronic acids in various solvents, contributing to their applications in fluorescence sensing and molecular probes (H. S. Geethanjali et al., 2015).
Optical Modulation and Saccharide Recognition
Phenyl boronic acids have been employed for their saccharide recognition capabilities, leveraging their interaction with diols for the development of sensors and diagnostic tools. The modification of phenyl boronic acids with various substituents affects their binding affinity and optical properties, making them valuable in the design of responsive materials for biomedical applications (B. Mu et al., 2012).
Sugar-Binding Affinity
Studies have also focused on the binding interaction between derivatives of this compound and sugars, revealing the influence of structural changes in sugars on binding affinity. These interactions are crucial for the development of boronic acid-based sensors and devices for detecting and quantifying sugars in various media (P. Bhavya et al., 2016).
Safety and Hazards
Direcciones Futuras
“[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid” has potential applications in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation . These areas could be explored further in future research.
Mecanismo De Acción
Target of Action
The primary target of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild, functional group tolerant, and generally environmentally benign .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of environmental conditions.
Propiedades
IUPAC Name |
[4-methoxy-3-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-5-8(10(11)12)3-4-9(7)14-2/h3-5,11-12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKBBRDWXYGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)COC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



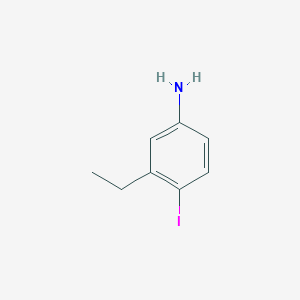
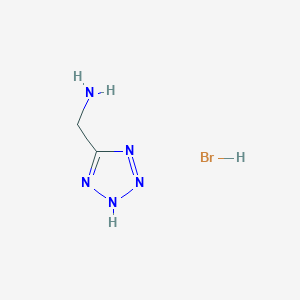


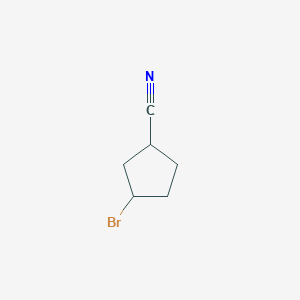
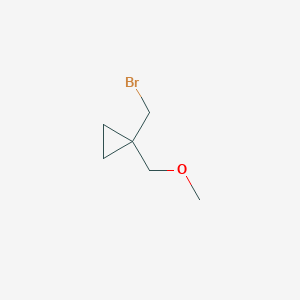


![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)
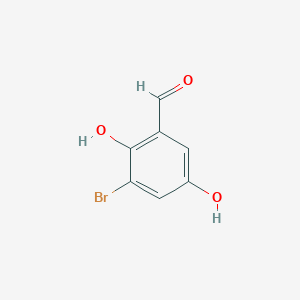

![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)
